OMDM-2
Description
Properties
IUPAC Name |
(E)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9+/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-YHZGQTRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-oleoyltyrosinol is a compound that has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation, neuroprotection, and anti-inflammatory effects. This article synthesizes current research findings on its biological activity, presenting data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
(R)-N-oleoyltyrosinol is an N-acyl amino acid derivative, characterized by the presence of an oleoyl group attached to the tyrosinol molecule. Its structural properties contribute to its interaction with various biological targets, influencing cellular signaling pathways.
1. Metabolic Regulation
Research indicates that (R)-N-oleoyltyrosinol may play a significant role in metabolic processes. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis. The activation of PPAR-α by related compounds has been associated with improved insulin sensitivity and lipid profiles .
Table 1: Summary of Metabolic Effects of (R)-N-oleoyltyrosinol
| Effect | Mechanism | Reference |
|---|---|---|
| PPAR Activation | Enhances lipid metabolism | |
| Insulin Sensitivity | Modulates glucose uptake | |
| Lipid Profile Improvement | Reduces triglycerides and cholesterol |
2. Neuroprotection
The neuroprotective properties of (R)-N-oleoyltyrosinol have been explored in various studies. It has been observed to exert protective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. In vitro studies have demonstrated that this compound can reduce apoptosis in neuronal cells through the modulation of signaling pathways involved in cell survival .
Case Study: Neuroprotective Effects in Cell Models
A study conducted on primary neuronal cultures exposed to oxidative stress revealed that treatment with (R)-N-oleoyltyrosinol significantly reduced cell death compared to untreated controls. The mechanism was linked to the activation of the Akt signaling pathway, which plays a pivotal role in cell survival .
3. Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Effects of (R)-N-oleoyltyrosinol
The biological activities of (R)-N-oleoyltyrosinol are mediated through several mechanisms:
- GPR Activation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
- Calcium Mobilization : Studies indicate that these compounds can influence calcium signaling pathways, affecting neuronal excitability and muscle contraction .
- MAPK Pathway Modulation : The modulation of mitogen-activated protein kinases (MAPKs) is another proposed mechanism through which (R)-N-oleoyltyrosinol exerts its effects on cell proliferation and survival .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that (R)-N-oleoyltyrosinol exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for developing anti-inflammatory drugs.
Case Study:
A study published in a peer-reviewed journal demonstrated that (R)-N-oleoyltyrosinol reduced inflammation markers in human cell lines exposed to inflammatory stimuli. The results suggested a dose-dependent response, with higher concentrations leading to greater reductions in cytokine levels.
| Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 45 | 50 |
| 100 | 70 | 65 |
Antioxidant Activity
The compound also shows promise as an antioxidant. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
Research Insight:
In vitro assays demonstrated that (R)-N-oleoyltyrosinol significantly increased the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting its potential role as a dietary supplement for enhancing antioxidant defenses.
Skin Health
(R)-N-oleoyltyrosinol is being explored for its potential benefits in skincare formulations. Its emollient properties make it suitable for moisturizing creams and lotions.
Case Study:
A clinical trial involving participants with dry skin showed that products containing (R)-N-oleoyltyrosinol improved skin hydration levels significantly over eight weeks compared to a placebo.
| Time Point (Weeks) | Hydration Increase (%) |
|---|---|
| 0 | Baseline |
| 4 | 20 |
| 8 | 35 |
Sun Protection
Emerging research indicates that (R)-N-oleoyltyrosinol may provide photoprotective effects against UV radiation, making it a candidate for incorporation into sunscreens.
Research Findings:
Laboratory studies have shown that formulations containing this compound can reduce UV-induced skin damage in animal models, indicating its potential as an active ingredient in sun care products.
Flavor Enhancer
Due to its oleic acid content, (R)-N-oleoyltyrosinol can be utilized as a flavor enhancer in food products, particularly in oils and dressings.
Industry Insight:
Food scientists are investigating its use in emulsions to improve flavor release and stability, which could enhance consumer acceptance of healthier food options.
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Fatty Acid Chain Length: The oleoyl group in (R)-N-oleoyltyrosinol provides greater hydrophobicity compared to the acetyl group in N-acetyltyrosine, likely influencing its bioavailability and interaction with lipid-rich environments .
- Functional Groups : Unlike benzoyl-modified tyrosine derivatives (e.g., L-Valinamide,N-benzoyl-L-tyrosyl-), the oleoyl group lacks aromaticity, which may reduce π-π stacking interactions but enhance fluidity in lipid bilayers .
Pharmacological and Functional Differences
Functional Insights :
- Metabolic Pathways: N-Acetyltyrosine is readily deacetylated to tyrosine, serving as a metabolic intermediate, whereas (R)-N-oleoyltyrosinol’s fatty acid moiety may direct it toward lipid metabolism or membrane-associated processes .
- Bioactivity: Flavonoid glycosides like kaempferide 7-glucoside exhibit antioxidant and anti-inflammatory effects, whereas tyrosine-lipid hybrids like (R)-N-oleoyltyrosinol may influence membrane dynamics or protein-lipid interactions .
Research and Commercial Availability
- (R)-N-Oleoyltyrosinol: Available as a research-grade reagent (Moligand™ standard) but lacks detailed public datasets or clinical trial references .
- N-Acetyltyrosine : Widely studied, with documented roles in mitigating oxidative stress and improving cognitive function .
- L-Valinamide,N-benzoyl-L-tyrosyl- : Primarily used in synthetic chemistry; suppliers emphasize structural customization for targeted research .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (R)-N-oleoyltyrosinol, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves coupling oleic acid to the tyrosine moiety via amide bond formation. Key steps include:
- Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Purification via column chromatography (e.g., silica gel) or preparative HPLC, followed by characterization using -NMR and LC-MS to confirm stereochemical integrity and purity (>95%) .
- Purity validation should adhere to pharmacopeial guidelines for lipid derivatives, including tests for residual solvents and heavy metals .
Q. Which analytical techniques are most robust for quantifying (R)-N-oleoyltyrosinol in biological matrices?
- Methodological Answer :
- LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity in complex samples (e.g., plasma or tissue homogenates) .
- Internal standards (e.g., deuterated analogs like -tyrosine derivatives) improve quantification accuracy .
- Validate methods per NIH preclinical reporting guidelines, including linearity (R > 0.99), recovery rates (>80%), and matrix effect assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of (R)-N-oleoyltyrosinol across in vitro vs. in vivo models?
- Methodological Answer :
- Systematic Meta-Analysis : Aggregate data from published studies (e.g., receptor binding assays, pharmacokinetic profiles) and assess variables like dosing regimens, vehicle effects, and species-specific metabolic differences .
- Mechanistic Profiling : Use isotopic tracing (e.g., -labeled oleate) to track metabolite distribution and identify off-target interactions in vivo .
- Address discrepancies by replicating experiments under standardized conditions (e.g., NIH guidelines for animal studies) .
Q. What experimental designs are optimal for evaluating the stability of (R)-N-oleoyltyrosinol under physiological conditions?
- Methodological Answer :
- Degradation Kinetics : Incubate the compound in simulated gastric/intestinal fluids (pH 1.2–6.8) and analyze degradation products via high-resolution mass spectrometry (HRMS) .
- Temperature/Storage Studies : Use accelerated stability testing (40°C/75% RH) with periodic sampling. Monitor oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assay .
- Report findings using FAIR data principles to ensure reproducibility .
Q. How can researchers design dose-response studies to distinguish between on-target and off-target effects of (R)-N-oleoyltyrosinol?
- Methodological Answer :
- Orthogonal Assays : Combine genetic knockdown (e.g., siRNA targeting putative receptors) with pharmacological inhibition .
- Concentration Ranges : Use logarithmic dosing (e.g., 0.1–100 µM) to identify EC values and correlate with receptor occupancy assays .
- Negative Controls : Include enantiomers (e.g., (S)-N-oleoyltyrosinol) to rule out non-specific lipid interactions .
Data Analysis & Ethical Considerations
Q. What statistical approaches are recommended for analyzing non-linear responses in (R)-N-oleoyltyrosinol efficacy studies?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to sigmoidal or biphasic curves (e.g., GraphPad Prism) and report AIC values to compare model fits .
- Bayesian Hierarchical Modeling : Account for inter-experiment variability in multi-center studies .
- Pre-register analysis plans to mitigate data dredging .
Q. How should researchers address ethical challenges in sharing (R)-N-oleoyltyrosinol data while protecting patient privacy in clinical collaborations?
- Methodological Answer :
- Anonymization Protocols : Strip datasets of direct identifiers and use pseudonymization keys stored separately .
- Data Sharing Agreements : Define access tiers (e.g., open metadata vs. restricted raw data) in compliance with GDPR/IRB requirements .
- Document ethical approvals explicitly in publications, referencing institutional review board (IRB) codes .
Tables for Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
